molecular formula C12H15F3N2 B13040928 2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine

2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine

Cat. No.: B13040928
M. Wt: 244.26 g/mol
InChI Key: YAMWGUKXWANFLG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-(pyrrolidin-1-yl)phenyl)ethanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery, designed for researchers investigating novel bioactive compounds. Its molecular structure incorporates two privileged motifs: a pyrrolidine ring and a trifluoroethylamine group. The saturated pyrrolidine scaffold is a feature in over 85% of FDA-approved pharmaceuticals and is particularly valued for its ability to enhance a molecule's three-dimensional coverage and improve key physicochemical properties, which can lead to better drug-like characteristics and target selectivity . The incorporation of the pyrrolidine ring allows researchers to efficiently explore pharmacophore space due to its sp3-hybridization and the stereochemical complexity it can introduce, which is critical for interacting with enantioselective biological targets . Furthermore, the 2,2,2-trifluoroethylamine moiety is a strategic element that can influence the molecule's metabolic stability, lipophilicity, and binding affinity through strong electron-withdrawing effects . This combination makes this compound a versatile precursor in the synthesis of potential therapeutic agents. Research applications may include its use as a key intermediate in the development of receptor ligands, such as sigma receptor antagonists that have been studied for their potential in anti-cocaine treatments, following the structural precedent of related phenylethylenediamine compounds .

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-pyrrolidin-1-ylphenyl)ethanamine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11(16)9-3-5-10(6-4-9)17-7-1-2-8-17/h3-6,11H,1-2,7-8,16H2

InChI Key

YAMWGUKXWANFLG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Formation of Pyrrolidine Moiety

The pyrrolidine ring is typically introduced via nucleophilic substitution or reductive amination reactions involving appropriate precursors such as 4-bromo- or 4-nitrophenyl derivatives. The nitrogen atom of pyrrolidine is linked to the phenyl ring, often through palladium-catalyzed amination or direct nucleophilic displacement.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group (–CF3) is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions. These reagents facilitate the attachment of the trifluoromethyl moiety to the ethanamine side chain.

Typical Synthetic Procedure

A representative synthesis involves:

  • Starting from 4-bromophenyl derivatives, performing nucleophilic substitution with pyrrolidine to form 4-(pyrrolidin-1-yl)phenyl intermediates.
  • Subsequent introduction of the trifluoroethylamine group via reductive amination or related methods using trifluoroacetaldehyde derivatives.
  • Use of solvents like dimethylformamide (DMF) or acetonitrile to enhance solubility and reaction efficiency.
  • Employing bases such as N,N-diisopropylethylamine (DIPEA) to facilitate amination steps.
  • Purification by standard chromatographic techniques to isolate the target compound with high purity.
Step Reagents/Conditions Notes
Pyrrolidine ring formation Pyrrolidine, 4-bromophenyl derivative, Pd catalyst or nucleophilic substitution Elevated temperature, inert atmosphere
Trifluoromethyl group addition Trifluoromethyl iodide or trifluoromethyl sulfonates, reductive amination reagents Controlled temperature, inert solvent
Solvents Dimethylformamide (DMF), Acetonitrile (MeCN) Enhances solubility and reaction kinetics
Bases N,N-Diisopropylethylamine (DIPEA) Facilitates nucleophilic substitution
Purification Chromatography (HPLC, column chromatography) Ensures high purity of final product
  • Use of dimethylformamide as solvent improves reaction yields by enhancing reagent solubility and stabilizing intermediates.
  • Nucleophilic substitution for pyrrolidine attachment proceeds efficiently under mild heating with DIPEA as base.
  • Introduction of the trifluoromethyl group is optimized by employing trifluoromethyl sulfonates under mild conditions to avoid decomposition.
  • Reductive amination steps require careful control of reaction time and temperature to prevent side reactions.
  • The overall synthetic route yields the compound with high enantiomeric purity when chiral starting materials or catalysts are employed.
Preparation Stage Methodology Key Reagents Conditions Yield & Purity Notes
Pyrrolidine ring formation Nucleophilic substitution or Pd-catalyzed amination Pyrrolidine, 4-bromophenyl derivatives, Pd catalyst or base Mild heating, inert atmosphere High yield, minimal side products
Trifluoromethyl group introduction Reductive amination or substitution Trifluoromethyl iodide/sulfonates, reductive amination reagents Room temperature to mild heating High selectivity, controlled reaction
Final purification Chromatography Silica gel, HPLC solvents Ambient temperature >95% purity achievable

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidinyl group contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Pyridine-Based Analogs

  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride (CAS 1138011-22-9)

    • Similarity : 1.00 (structural backbone) .
    • Key Differences : Replacement of the pyrrolidine-phenyl group with a pyridin-3-yl ring.
    • Impact : The pyridine ring introduces a planar, aromatic heterocycle, reducing conformational flexibility compared to the pyrrolidine-substituted phenyl group. This may alter binding affinity to receptors like serotonin or dopamine transporters .
    • Molecular Formula : C₇H₈ClF₃N₂.
  • 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine (CAS 1060815-28-2)

    • Similarity : 0.85 .
    • Key Differences : Pyridin-4-yl substitution versus pyrrolidin-1-ylphenyl.
    • Impact : The para-positioned nitrogen in pyridin-4-yl may enhance hydrogen-bonding interactions but reduce lipophilicity compared to the pyrrolidine group .

Pyrrolidine and Piperidine Derivatives

  • 2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanamine (CAS 933746-07-7)

    • Similarity : 0.88 .
    • Key Differences : Additional trifluoromethyl group at the phenyl 3-position.
    • Impact : The electron-withdrawing trifluoromethyl group may increase metabolic stability but reduce solubility. The 3-position substitution could sterically hinder receptor binding compared to the 4-position .
  • 2-(4-Methylpiperidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethanamine

    • Molecular Formula : C₁₅H₂₁F₃N₂ .
    • Key Differences : Piperidine (6-membered ring) replaces pyrrolidine (5-membered).
    • Impact : Increased ring size may enhance conformational flexibility and alter selectivity for amine transporters or enzymes .

Chiral Analogs

  • (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 1391469-75-2) Molecular Weight: 279.61 g/mol . Key Differences: Chiral center at the ethylamine carbon; trifluoromethyl group at phenyl 3-position. Impact: The (R)-enantiomer may exhibit higher affinity for specific targets, such as monoamine transporters, compared to racemic mixtures .

Trifluoromethyl-Substituted Phenyl Derivatives

  • 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine
    • Supplier : CymitQuimica (Ref: 10-F235240) .
    • Key Differences : Dual trifluoromethyl groups (on ethylamine and phenyl).
    • Impact : Enhanced electron-withdrawing effects may improve oxidative stability but reduce solubility in aqueous media .

Structural and Pharmacokinetic Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Pharmacokinetic Notes
Target Compound C₁₂H₁₃F₃N₂ 242.24 4-(pyrrolidin-1-yl)phenyl High lipophilicity (logP ~2.5); moderate metabolic stability
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine C₇H₇F₃N₂ 180.14 Pyridin-3-yl 0.98 Lower logP (~1.8); faster renal clearance
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine C₉H₈F₆N 259.16 3-(trifluoromethyl)phenyl 0.88 High metabolic stability; chiral specificity
2-(4-Methylpiperidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethanamine C₁₅H₂₁F₃N₂ 286.34 4-methylpiperidin-1-yl Increased volume of distribution (Vd) due to larger ring

Biological Activity

2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine, also known by its CAS number 1555136-59-8, is a compound of interest in pharmaceutical and biological research due to its unique trifluoromethyl group and pyrrolidine moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12_{12}H15_{15}F3_3N2_2
  • Molecular Weight : 244.26 g/mol
  • CAS Number : 1555136-59-8

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin receptors. Research suggests that compounds with similar structures can modulate serotonin levels, influencing mood regulation and other neurological functions .

Biological Activity Overview

  • Serotonergic Activity :
    • The compound is posited to affect serotonin pathways, which are crucial in regulating mood, anxiety, and various physiological processes .
    • It may act as a selective serotonin reuptake inhibitor (SSRI), similar to other compounds in its class .
  • Neuropharmacological Effects :
    • Studies indicate potential applications in treating mood disorders and anxiety through modulation of serotonergic activity .
    • The pyrrolidine ring may enhance the compound's ability to cross the blood-brain barrier, increasing its efficacy in central nervous system (CNS) applications .
  • Antitumor Properties :
    • Preliminary studies suggest that derivatives of this compound could exhibit antitumor activity by inhibiting cell proliferation in various cancer cell lines, including glioblastoma and breast adenocarcinoma .
    • The IC50 values for encapsulated formulations of related compounds have shown significant cytotoxic effects on these cancer cells, indicating a potential pathway for therapeutic development .

Study 1: Antitumor Efficacy

A study evaluated the effects of encapsulated variants of similar compounds on human glioblastoma (U-87 MG) and breast adenocarcinoma (MDA-MB-231) cell lines. The encapsulated formulation demonstrated an IC50 of 39.36 μg/mL against glioblastoma cells and 71.38 μg/mL against breast cancer cells. These results highlight the potential for developing targeted therapies using this compound class .

Study 2: Serotonin Modulation

Research involving genetically modified mice lacking serotonin production demonstrated that compounds affecting serotonin pathways could restore some physiological functions related to mood and anxiety regulation. This reinforces the hypothesis that this compound may have therapeutic implications in psychiatric disorders .

Data Tables

Biological Activity Effect Reference
Serotonin Reuptake InhibitionModulates mood and anxiety
Antitumor ActivityInhibits proliferation in cancer cells
CNS PenetrationPotential for treating neurological disorders

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